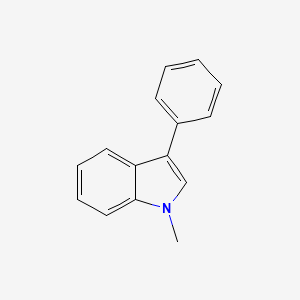

1-Methyl-3-phenylindole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30020-98-5 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-methyl-3-phenylindole |

InChI |

InChI=1S/C15H13N/c1-16-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)16/h2-11H,1H3 |

InChI Key |

CXQGBMJSAAFWDF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Methyl 3 Phenylindole Systems

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The electron-rich nature of the indole ring system makes it highly susceptible to electrophilic attack. The position of substitution is governed by the electronic effects of the existing substituents and the stability of the resulting intermediates.

Regioselectivity and Mechanistic Aspects of C-3 and C-2 Functionalization

In electrophilic aromatic substitution reactions, the indole nucleus generally exhibits high nucleophilicity, with a preference for attack at the C-3 position. acs.org This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the positive charge in the intermediate carbocation (arenium ion) without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com

For 1-methyl-3-phenylindole, the C-3 position is already substituted. Consequently, electrophilic attack is directed to other positions on the indole ring. The presence of the methyl group on the nitrogen and the phenyl group at C-3 influences the electron density distribution within the heterocyclic system. While the C-2 position is an alternative site for functionalization, steric hindrance from the adjacent phenyl group can play a significant role. acs.org Functionalization can also occur on the benzene portion of the indole nucleus, typically at positions C-4, C-5, C-6, and C-7, depending on the reaction conditions and the nature of the electrophile.

Nitration and Halogenation Studies

Nitration: The nitration of substituted indoles can lead to a variety of products depending on the reaction conditions. For instance, the nitration of 2-phenylindole (B188600) has been studied, yielding various nitro-substituted derivatives. evitachem.comacs.org In the case of this compound, nitration is expected to occur on the benzo ring, with the specific position influenced by the directing effects of the indole nitrogen and the C-3 phenyl group.

Halogenation: Halogenation of indoles can be achieved using various reagents. For example, N-chlorobenzotriazole has been used for the chlorination of 1-methyl-2-phenylindole (B182965). researchgate.netrsc.org The reaction of 1,2-dihydro-2-methyl-2-phenyl-3H-indol-3-one with N-chloro- and N-bromosuccinimide results in halogenation at the C-5 and/or C-7 positions. researchgate.net The synthesis of 3-iodoindoles has been accomplished through the electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines, which can then undergo further functionalization. bohrium.com For this compound, halogenation would likely occur at the available positions on the benzene ring, with regioselectivity dependent on the specific halogenating agent and reaction conditions.

Friedel-Crafts Alkylation and Acylation Reactions

Friedel-Crafts Alkylation: This reaction involves the introduction of an alkyl group onto the aromatic ring. While Friedel-Crafts alkylation of indoles can be challenging due to potential polyalkylation and rearrangement of the alkyl group, it remains a valuable method for C-C bond formation. byjus.comlibretexts.org Palladium-catalyzed Friedel-Crafts-type alkylation of indoles with allylic esters has been successfully demonstrated in water. mdpi.comresearchgate.netresearchgate.net For this compound, alkylation would be expected to occur at the electron-rich positions of the benzene ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group and is a reliable method for the functionalization of indoles, typically occurring at the C-3 position. byjus.comlibretexts.org For 1-(phenylsulfonyl)indoles, Friedel-Crafts acylation proceeds efficiently at the C-3 position. researchgate.net Given that the C-3 position in this compound is blocked, acylation would be directed to the benzene ring. The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comlibretexts.org

Nucleophilic Reactivity and Additions to Activated Indole Systems

While the indole nucleus is inherently electron-rich and favors electrophilic attack, it can undergo nucleophilic reactions under certain conditions. The introduction of electron-withdrawing groups can activate the indole system towards nucleophilic attack. Furthermore, the nitrogen atom of the indole ring possesses nucleophilic character. researchgate.net

The nucleophilic character of indoles is evident in their reactions with various electrophiles. For example, 1-methyl-2-phenyl-3-nitrosoindole, when activated with benzoyl chloride, reacts with nucleophiles like other indole and indolizine (B1195054) derivatives. rsc.org The nucleophilicity of indoles has been quantified, allowing for the prediction of their reactivity with a range of electrophiles. researchgate.net

Oxidation Reactions of Indole and its Derivatives

The oxidation of indoles can lead to a variety of products, depending on the oxidant and the substitution pattern of the indole. The double bond at the C2-C3 position is susceptible to oxidative cleavage.

For example, the rose bengal sensitized singlet oxygenation of 1-methyl-2-phenylindole in methanol (B129727) yields products such as 1-methyl-2-methoxy-2-phenyl-1,2-dihydro-3H-indol-3-one. sioc-journal.cn The oxidation of 1-methyl-2-phenylindole with N-chlorobenzotriazole in the presence of oxygen and a nucleophilic solvent can lead to the formation of indoxyls. rsc.org The presence of an aldehyde group, as in 1-methyl-2-phenyl-1H-indole-3-carboxaldehyde, makes the compound susceptible to oxidation to the corresponding carboxylic acid. cymitquimica.com

Reduction and Hydrogenation of Indole Ring Systems

The indole ring can be reduced to form indoline (B122111) and other hydrogenated derivatives. The conditions for reduction determine the extent of hydrogenation. Catalytic hydrogenation is a common method used for this transformation.

Studies on substituted indoles have shown that the nature and position of substituents can influence the regioselectivity of hydrogenation. clockss.org For instance, the hydrogenation of indole derivatives has been proposed as a potential liquid organic hydrogen carrier system. researchgate.net The reduction of 1-(aminoalkyl)-3-phenylindoles can be achieved using sodium in liquid ammonia (B1221849) or with borohydride (B1222165) compounds. google.com Asymmetric hydrogenation of unprotected indoles, including those with aryl substituents, has been achieved with high efficiency using iridium catalysts. chinesechemsoc.org

Rearrangement Reactions and Intermolecular Migrations

The indole nucleus, while aromatic, can participate in various rearrangement reactions, often triggered by catalysts or photoirradiation, leading to significant structural modifications. In systems related to this compound, these transformations can involve the migration of substituents or a complete reorganization of the heterocyclic core.

Gold(I) catalysis has been shown to induce a 1,2-migration of the indole moiety in C3-propargylated indoles. core.ac.uk This process is believed to proceed through a gold-carbenoid complex intermediate. Depending on the substituents present, this intermediate can then undergo further cyclization, such as a formal metalla-iso-Nazarov reaction, to yield complex structures like 3-(inden-2-yl)indole derivatives. core.ac.uk For instance, the reaction of a C3-propargylated indole with a phenyl group at the propargylic position results in the selective formation of a 3-(1H-inden-2-yl)-1H-indole derivative in 79% yield using [AuNTf₂(Ph₃P)] as the catalyst. core.ac.uk

Photochemical conditions can also initiate rearrangements. The photoirradiation of 1-ethoxy-2-phenylindole in methanol, for example, leads to the migration of the ethoxy group, yielding 3- and 6-ethoxy-2-phenylindoles. researchgate.net Similarly, the reaction of 1-hydroxy-2-phenylindole (B159980) with tosyl chloride produces 6-tosyloxy-2-phenylindole as a minor product, indicating a migration event. researchgate.net Another notable transformation is the benzilic acid-type rearrangement observed in derivatives of 1-methyl-2-phenylindole. The singlet oxygenation of 1-methyl-2-phenylindole can yield 1-methyl-2-hydroxy-2-phenyl-1,2-dihydro-3H-indol-3-one, which undergoes rearrangement in an alkaline medium to form 1-methyl-3-hydroxy-3-phenyloxindole. sioc-journal.cn

Reductive rearrangements have also been documented. N-arylindoles can be transformed into dihydroacridines using the Grubbs–Stoltz reagent (Et₃SiH/KOtBu). rsc.org This reaction highlights the capacity of the indole system to undergo profound skeletal changes under specific reductive conditions.

| Reaction Type | Substrate Example | Conditions/Catalyst | Product(s) | Yield |

|---|---|---|---|---|

| Gold-Catalyzed 1,2-Indole Migration/iso-Nazarov Cyclization | 3-(1-phenylprop-2-yn-1-yl)-1H-indole | [AuNTf₂(Ph₃P)] | 3-(1-phenyl-1H-inden-2-yl)-1H-indole | 79% core.ac.uk |

| Photochemical Rearrangement | 1-Ethoxy-2-phenylindole | Photoirradiation in Methanol | 3-Ethoxy-2-phenylindole & 6-Ethoxy-2-phenylindole | N/A researchgate.net |

| Benzilic Acid-Type Rearrangement | 1-Methyl-2-hydroxy-2-phenyl-1,2-dihydro-3H-indol-3-one | Alkaline Medium | 1-Methyl-3-hydroxy-3-phenyloxindole | N/A sioc-journal.cn |

| Reductive Rearrangement | N-Phenylindole | Et₃SiH/KOtBu | Dihydroacridine | N/A rsc.org |

Cycloaddition Reactions Involving Indole Derivatives

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems. nih.gov The indole ring, with its π-electron system, can participate as either a 2π or 4π component in these reactions, leading to a variety of heterocyclic architectures. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org

Indole derivatives can act as dienophiles in hetero-Diels-Alder reactions. A notable example is the reaction with 1,2,4-triazoline-3,5-diones (TADs), which are highly reactive dienophiles. researchgate.net The reaction between a TAD reagent and a 2-phenylindole derivative is an ultrafast "click" reaction that proceeds at room temperature. researchgate.net This cycloaddition can be thermally reversible, making it useful in the development of dynamic covalent networks and polymer chemistry. researchgate.net The stability of the resulting adduct is influenced by steric factors; for example, introducing a bulky 3-phenyl group can lead to a more dynamic adduct compared to less substituted indoles. researchgate.net

The indole nucleus can also participate in cycloadditions with nitroso compounds. For instance, vinyl nitroso intermediates can undergo a [4+2] cycloaddition with electron-rich indoles to form oxazine (B8389632) derivatives. The regioselectivity of such reactions is dictated by frontier molecular orbital interactions, with electron-donating groups on the indole ring enhancing its nucleophilicity at the C3 position. Furthermore, 3-(2-nitrovinyl)indoles have been studied as dienes in Diels-Alder reactions, showcasing another modality of indole reactivity in cycloadditions. google.com

| Cycloaddition Type | Indole Role | Reaction Partner | Product Class |

|---|---|---|---|

| Hetero-Diels-Alder | Dienophile (2π component) | 1,2,4-Triazoline-3,5-dione (TAD) | TAD-Indole Adducts researchgate.net |

| [4+2] Cycloaddition | Dienophile (2π component) | Vinyl Nitroso Intermediate | Oxazines |

| Diels-Alder | Diene (4π component) | Various Dienophiles | Carbazole Derivatives google.com |

| Povarov Reaction (formal aza-Diels-Alder) | 2π Component | N-Aryl Imines and Alkenes | Tetrahydroindolo[3,2-c]quinolines nih.gov |

Derivatization Strategies via N- and C-Substitution

The functionalization of the this compound core via substitution reactions is a primary strategy for synthesizing new derivatives with tailored properties. These reactions can target the nitrogen atom or, more commonly, the carbon atoms of the indole ring, particularly the electrophilically-rich C2 position and the positions on the benzene ring.

N-Substitution: While the parent compound is already N-methylated, related indole systems demonstrate the feasibility of N-alkylation and N-arylation. The nitrogen of an indole ring can be readily alkylated using reagents like alkyl sulfates or halides in the presence of a base. acs.org For example, 2-phenylindole-3-aldehyde can be N-methylated using dimethyl sulfate (B86663) to produce the 1-methyl derivative in 80% yield. acs.org

C-Substitution: Direct C-H functionalization has emerged as a powerful tool for derivatizing indoles without the need for pre-functionalized substrates. Palladium-catalyzed reactions are particularly prominent.

C2-Substitution: The C2 position of 3-substituted indoles is the most common site for electrophilic attack and metal-catalyzed C-H functionalization. Palladium-catalyzed direct C2-arylation of N-methylindoles with diaryliodonium salts proceeds under mild conditions. semanticscholar.org For instance, using a catalyst like IMesPd(OAc)₂, N-methyl heterocycles can be selectively arylated at the C2 position. semanticscholar.org

C3-Substitution: While the C3 position is blocked by a phenyl group in the target compound, methods for introducing substituents at this position in other indoles are well-established. Copper(II)-catalyzed direct C3 chalcogenylation allows for the introduction of selenium or sulfur groups. The reaction of 1-methyl-1H-indole with N-phenylselenylphthalimide (N-PSP) in the presence of CuBr₂ affords 1-methyl-3-(phenylselanyl)-1H-indole. mdpi.com

C-H Functionalization for Complex Scaffolds: The iodide group is an exceptionally versatile handle for further functionalization. For example, N-methyl-3-iodo-2-phenylindole, synthesized via electrophilic cyclization, can undergo a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions, to introduce diverse substituents at the C3 position. bohrium.com This highlights how initial C-iodination can serve as a gateway to a wide range of 2,3-disubstituted indoles. bohrium.com

The table below summarizes various substitution strategies applicable to the indole framework.

| Position | Reaction Type | Reagents/Catalyst | Substrate Example | Product Example | Yield |

|---|---|---|---|---|---|

| N1 | N-Alkylation | Dimethyl sulfate / Base | 2-Phenylindole-3-aldehyde | 1-Methyl-2-phenylindole-3-aldehyde | 80% acs.org |

| C2 | C-H Arylation | Diaryliodonium salt / Pd(OAc)₂ | 1-Methylindole (B147185) | 1-Methyl-2-arylindole | N/A semanticscholar.org |

| C3 | C-H Selenylation | N-PSP / CuBr₂ | 1-Methylindole | 1-Methyl-3-(phenylselanyl)-1H-indole | N/A mdpi.com |

| C3 | Suzuki Coupling | Arylboronic acid / Pd Catalyst | N-Methyl-3-iodo-2-phenylindole | N-Methyl-3-aryl-2-phenylindole | N/A bohrium.com |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of 1-Methyl-3-phenylindole. Different ionization methods offer complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) subjects the this compound molecule to a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺). This process imparts significant energy, leading to the fragmentation of the molecular ion into smaller, characteristic charged fragments. libretexts.org

The mass spectrum of this compound is characterized by its molecular ion peak (M⁺) and a series of fragment ion peaks. The peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion, which confirms the molecular weight of the compound. For this compound (C₁₅H₁₃N), the molecular weight is approximately 207.27 g/mol . nih.gov The mass spectrum typically shows a prominent molecular ion peak at an m/z of 207. nih.govnih.gov

Commonly observed fragmentation patterns for indole (B1671886) derivatives can provide structural information. The fragmentation of this compound under EI conditions results in several key fragments. A notable fragment is often observed at m/z 206, corresponding to the loss of a hydrogen atom ([M-H]⁺). jmchemsci.comresearchgate.net Another significant peak can be seen at m/z 165. nih.gov

Table 1: Characteristic EI-MS Peaks for this compound

| m/z Value | Interpretation | Reference |

| 207 | Molecular Ion (M⁺) | nih.govnih.gov |

| 206 | [M-H]⁺ | jmchemsci.comresearchgate.net |

| 165 | Fragment Ion | nih.gov |

This table is based on data from publicly available spectral databases and research articles.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing extensive fragmentation. libretexts.org In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS typically results in the formation of a protonated molecule, [M+H]⁺. mdpi.comacs.org

This technique is valuable for confirming the molecular weight of the compound with high accuracy, especially when coupled with a high-resolution mass analyzer. mdpi.com For instance, high-resolution mass spectrometry (HRMS) with ESI can determine the elemental composition of this compound by providing a highly accurate mass measurement. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is instrumental in confirming the purity and identity of this compound. sysrevpharm.orgacademicjournals.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and detected. sysrevpharm.org

The retention time (RT) from the gas chromatograph provides a characteristic value for this compound under specific analytical conditions. The subsequent mass spectrum of the eluting compound serves as a molecular fingerprint, which can be compared against spectral libraries for positive identification. nih.govacademicjournals.org GC-MS analysis of samples containing this compound has been reported in various studies, confirming its presence in complex mixtures. sysrevpharm.orgscispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The conjugated π-system of the indole ring and the attached phenyl group are responsible for the characteristic UV-Vis absorption spectrum.

The UV-Vis spectrum of this compound and related derivatives typically displays absorption maxima (λ_max) corresponding to π-π* transitions within the conjugated system. For instance, related 1-methyl-2-phenylindole (B182965) compounds show characteristic absorption maxima around 355 nm. While specific data for this compound can vary based on the solvent, the extended conjugation generally results in absorptions in the UV region. The spectral details, including the position and intensity of the absorption bands, can be influenced by the solvent polarity. mdpi.comacs.org

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for the isolated this compound was not found in the provided search results, studies on closely related derivatives offer significant insights into the expected structural features. For example, the crystal structure of 1-methyl-3-(5-methylthiazol-2-yldiazenyl)-2-phenyl-1H-indole reveals the dihedral angles between the indole, phenyl, and thiazole (B1198619) ring systems. researchgate.net In another study on 3-tert-butyl-1-methyl-2-phenylindole, the indole nucleus was found to be nearly planar, with a dihedral angle of 90.3(1)° between the phenyl and indole mean planes due to steric interactions. iucr.org Such studies indicate that the phenyl group in this compound is likely to be twisted out of the plane of the indole ring. The crystal structure of a complex containing 1-methyl-N-phenylindole-3-carboxamide also provides insight into the binding and orientation of the indole moiety. rcsb.org

Mechanistic and Target Oriented Biological Investigations of Indole Derivatives Non Clinical Focus

Exploration of Molecular Targets and Pathways

Enzyme Inhibition Studies (e.g., Kinases, Polymerases)

There is no publicly available scientific literature detailing the inhibitory effects of 1-Methyl-3-phenylindole on specific enzymes such as kinases or polymerases. While indole (B1671886) derivatives have been investigated as kinase inhibitors, these studies have focused on molecules with different substitution patterns. For instance, research has been conducted on 1-methyl-3-(pyridin-3-yl)-1H-indol derivatives as potential ROR1 inhibitors, but this does not directly provide data on the phenyl-substituted counterpart. Without experimental data, any potential enzyme-inhibiting properties of this compound remain speculative.

Receptor Binding and Modulation (e.g., ROR1 inhibitors)

Similarly, there is a lack of specific research on the binding and modulation of receptors by this compound. The Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) has been a target for certain indole derivatives, but no studies have explicitly identified or characterized this compound as a ROR1 inhibitor. The binding affinity and modulatory effects of this compound on ROR1 or any other receptor are yet to be determined through dedicated pharmacological studies.

In Vitro Studies on Cellular Processes and Targets

Antiparasitic Activity and Target Identification (e.g., Plasmodium falciparum, Leishmania donovani, Trypanosoma brucei brucei)

There is no available research on the antiparasitic activity of this compound against protozoan parasites such as Plasmodium falciparum, Leishmania donovani, or Trypanosoma brucei brucei. Investigations into the antiparasitic potential of indole derivatives have typically involved more complex substitutions, and the efficacy of the simpler this compound in this context has not been reported.

Anti-inflammatory Pathways and Cellular Signaling

A study on a structurally related but distinct compound, 1-methyl-3-(phenylselanyl)-1H-indole, has shown that it can modulate inflammatory pathways in the brain. However, this selenium-containing analog possesses different physicochemical properties, and its biological activities cannot be directly extrapolated to this compound. There is no research available that investigates the effects of this compound on anti-inflammatory pathways or cellular signaling cascades.

Antioxidant Mechanisms at the Cellular Level

The indole scaffold is a privileged structure in medicinal chemistry, partly due to its inherent antioxidant properties. The antioxidant capacity of indole derivatives, including this compound, is primarily attributed to the indole ring itself, which can act as a potent scavenger of free radicals. The heterocyclic nitrogen atom possesses a free electron pair, making it an active redox center.

The primary mechanisms by which indole derivatives exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), which often occur concurrently. In the HAT mechanism, the indole's N-H group donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, a single electron is transferred from the nitrogen atom, forming a cation radical that is stabilized by the aromatic system. For N-substituted indoles like this compound, the HAT mechanism from the nitrogen is blocked, but the indole ring can still participate in electron donation and radical scavenging.

Studies on various indole derivatives have demonstrated their ability to protect cells from oxidative stress. For instance, certain C-3 substituted indole derivatives have shown significant cytoprotective effects against oxidative stress-induced hemolysis in human red blood cells. Furthermore, selenium-containing derivatives of 1-methyl-indole have been shown to reverse oxidative stress in biological models by reducing levels of reactive species and lipid peroxidation.

The structure of the indole derivative significantly influences its antioxidant capacity. The presence of an unsubstituted indole nitrogen atom is considered important for maximal activity, and the type of substituent at other positions, particularly C-3 and C-5, can modulate this effect. For example, the presence of a benzyloxy, hydroxy, or methoxy (B1213986) group at the C-5 position has been shown to enhance the antioxidant characteristics of indolalkylamines.

Anticancer Mechanisms and Cell Line Sensitivity (e.g., tubulin polymerization inhibition, protein kinase inhibition)

Phenylindole derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent anticancer activity through various mechanisms, most notably the inhibition of tubulin polymerization and protein kinases.

Tubulin Polymerization Inhibition A primary mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and agents that interfere with their function are effective antimitotic drugs. Phenylindoles, particularly 2-phenylindoles and arylthioindoles, have been identified as potent inhibitors that bind to the colchicine (B1669291) site on β-tubulin. This binding prevents the assembly of α,β-tubulin heterodimers into microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Protein Kinase Inhibition Indole derivatives also function as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and metastasis. Different substitution patterns on the indole scaffold allow for targeting of specific kinases. For example, certain 3-substituted indoles have been developed as c-Src kinase inhibitors, while 3,5-disubstituted indoles can act as pan-Pim kinase inhibitors. Additionally, other derivatives have shown inhibitory activity against the Extracellular signal-regulated kinase 5 (Erk5), a key component in cancer cell proliferation.

Cell Line Sensitivity The cytotoxic effects of phenylindole derivatives have been evaluated across a wide range of human cancer cell lines. These compounds consistently demonstrate potent growth inhibition, with IC₅₀ values often in the nanomolar range. The sensitivity varies depending on the specific derivative and the cancer cell type.

| Derivative Class | Mechanism | Sensitive Cell Lines | Reported IC₅₀ Values | Source |

|---|---|---|---|---|

| Arylthioindoles (ATIs) | Tubulin Polymerization Inhibition | MCF-7 (Breast), HeLa (Cervical) | <50 nM (MCF-7) | |

| 2-Phenylindoles | Tubulin Polymerization Inhibition | MCF-7 (Breast), MDA-MB-231 (Breast) | 35 nM (MDA-MB-231) | |

| Indole Hydrazones | Antiproliferative | K562 (Leukemia), Colo-38 (Melanoma) | Sub-micromolar | |

| 7-Azaindole Derivatives | Erk5 Kinase Inhibition | A549 (Lung) | 4.56 µg/mL | |

| Phenyl Indole p97 Inhibitors | p97 ATPase Inhibition | NCI-60 Panel (Leukemia, NSCLC, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast) | High nM to low µM range |

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of phenylindole derivatives is highly dependent on their chemical structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize their potency and selectivity for various biological targets.

For tubulin polymerization inhibitors , several structural features are critical. The presence of a 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophoric point for binding to the colchicine site. The nature of the substituent at the C-3 position of the indole ring, which often acts as a bridging group to the TMP moiety, is also crucial. Sulfur, ketone, or methylene (B1212753) bridges have been explored. Furthermore, substitutions on the indole nucleus itself, particularly at positions 4 through 7, significantly modulate activity. For instance, in a series of arylthioindoles, methyl and methoxy substituents at position 5 increased cytotoxicity, whereas halogen atoms at the same position reduced the binding energy to tubulin and decreased activity.

In the context of protein kinase inhibitors , SAR studies have provided insights for designing more potent compounds. For N-phenylindole derivatives developed as inhibitors of Pks13 for anti-tuberculosis activity, hydrophobic groups (such as phenyl or t-butyl) at the para-position of the N-phenyl ring resulted in compounds with the most considerable activity. For Erk5 inhibitors, the presence of a double bond on an attached piperidine (B6355638) ring and the nitrogen atom at the N7 position of an azaindole core were found to be essential for antiproliferative activity.

Regarding antioxidant activity , SAR studies of indolalkylamines revealed that a benzyloxy, hydroxy, or methoxy group at position 5 of the indole ring enhanced antioxidant properties. The activity also followed a decreasing order from primary to secondary to tertiary amines, highlighting the importance of the amine substituent.

| Biological Activity | Indole Position | Favorable Substituents/Features | Unfavorable Substituents/Features | Source |

|---|---|---|---|---|

| Tubulin Inhibition | C-3 Phenyl Ring | 3,4,5-trimethoxy (TMP) group | - | |

| Tubulin Inhibition | Indole C-5 | Methyl, Methoxy | Halogens (Cl, F) | |

| Pks13 Kinase Inhibition | N-Phenyl (para) | Hydrophobic groups (Phenyl, t-Butyl, Br) | - | |

| Antioxidant | Indole C-5 | Benzyloxy, Hydroxy, Methoxy | - |

Role of Indole Derivatives as Probes in Biological Systems

The unique structural and photophysical properties of the phenylindole scaffold have enabled its use in the development of powerful tools for biological research. Indole derivatives serve as versatile probes for imaging, sensing, and interrogating complex biological systems.

One of the most prominent examples is 4′,6-diamidino-2-phenylindole (DAPI), a fluorescent probe that binds specifically to the minor groove of double-stranded DNA, with a preference for A-T rich regions. Upon binding, its fluorescence is enhanced approximately 20-fold, allowing for highly sensitive visualization of cell nuclei, chromosomes, and DNA in various applications, including fluorescence microscopy, flow cytometry, and mycoplasma detection in cell cultures.

Beyond DNA staining, the phenylindole core has been engineered to create other specialized probes. Fluorinated 2-phenylindole (B188600) derivatives have been labeled with ¹⁸F to serve as Positron Emission Tomography (PET) imaging probes for the in vivo detection of β-amyloid plaques, a hallmark of Alzheimer's disease. Other derivatives have been synthesized to act as fluorescent ligands for specific cellular targets, such as the peripheral-type benzodiazepine (B76468) receptor (PBR), providing a tool for direct imaging of this protein in living cells.

Furthermore, potent and selective inhibitors based on the phenylindole scaffold can be used as "chemical biology tools." By inhibiting a specific protein target, such as the AAA+ ATPase p97, these compounds allow researchers to probe the protein's function in cellular processes like protein homeostasis, providing insights that are complementary to genetic methods.

Plant Growth Regulation and Agrochemical Applications

The indole ring is central to plant biology, forming the core of the most important class of plant hormones, the auxins. Indole-3-acetic acid (IAA) is the primary endogenous auxin that regulates nearly every aspect of plant growth and development, including cell division and elongation, root formation, and flowering.

Synthetic indole derivatives are widely used in agriculture and horticulture as plant growth regulators, often because they are more stable than natural IAA. These compounds, including those based on the phenylindole structure, can be applied to promote adventitious root growth in cuttings, increase fruit set, and control flowering. Their mechanism of action involves mimicking natural auxin to influence gene expression and downstream physiological responses.

In addition to their role in growth regulation, phenylindole derivatives have demonstrated significant potential as agrochemicals for crop protection. Specifically, 2-phenylindole and related compounds have shown potent fungicidal activity against a range of important plant pathogenic fungi. Studies have demonstrated their efficacy against pathogens such as Fusarium virguliforme, the causal agent of sudden-death syndrome in soybeans, as well as Rhizoctonia solani and Fusarium moniliforme. The mechanism of this antifungal action can involve the inhibition of critical fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis. Furthermore, research has shown that introducing small, electron-withdrawing substituents at the C-4 position of the indole ring can significantly enhance antifungal activity. Patents have also been filed for indole derivatives for their broader use as fungicides and insecticides.

Design and Synthesis of Functionalized 1 Methyl 3 Phenylindole Analogues for Structure Activity Relationship Studies

Systematic Modification of the N-Methyl Group

The nitrogen atom of the indole (B1671886) ring is a common site for modification to explore its impact on biological activity. While the parent compound is 1-methyl-3-phenylindole, replacing the N-methyl group with other substituents can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile.

Research into N-substituted indoles demonstrates that varying the group at the N-1 position is a viable strategy for SAR studies. For instance, in related indole series, substitutions have included larger alkyl groups (e.g., isopropyl), aromatic rings (e.g., phenyl), and functionalized alkyl chains. nih.gov Synthetic approaches to achieve this modification typically involve the deprotonation of the N-H of a 3-phenylindole precursor followed by alkylation or arylation with a suitable electrophile. researchgate.net One-pot reaction methods, such as refluxing a 3-substituted indole with formaldehyde (B43269) and a desired amine, have also been employed to introduce more complex N-substituents. yeditepejhs.org

For example, a general procedure for N-substitution involves treating the parent indole with a base like sodium hydride (NaH) in a dry solvent such as dimethylformamide (DMF), followed by the addition of an alkyl or benzyl (B1604629) halide. researchgate.net This allows for the introduction of a wide array of functionalities, enabling a systematic evaluation of how changes at the N-1 position influence molecular interactions with biological targets.

Diversification of the Phenyl Substituent at C-3

The phenyl ring at the C-3 position is a prime target for diversification to probe interactions with target proteins. Introducing various substituents onto this ring can modulate the electronic and steric properties of the entire molecule. Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of these analogues. google.comnih.gov

Direct C-H arylation methods, where a C-H bond on the indole is directly coupled with an aryl halide, provide an efficient route to 3-phenylindoles. nih.gov For a pre-existing 1-methylindole (B147185), palladium-catalyzed Suzuki or Stille coupling with a substituted phenylboronic acid or organostannane, respectively, can be used if a handle (like a halogen) is present at the C-3 position. More commonly, the 3-phenylindole core is constructed using methods like the Fischer indole synthesis or palladium-catalyzed annulation, starting with appropriately substituted anilines and styrenes or other precursors bearing the desired phenyl substituents. nih.govnih.gov

A typical palladium-catalyzed synthesis involves reacting an indole with a substituted aryl halide in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in an organic solvent. google.com This approach allows for the introduction of a wide range of functional groups on the C-3 phenyl ring, as summarized in the table below.

| Substituent on Phenyl Ring | Typical Synthetic Method | Purpose in SAR Studies |

|---|---|---|

| Methyl (-CH₃) | Direct Arylation with p-tolyl halide nih.gov | Investigate effect of small, lipophilic groups |

| Methoxy (B1213986) (-OCH₃) | Direct Arylation with p-anisole halide nih.gov | Probe for hydrogen bond acceptor interactions |

| Fluoro (-F) | Direct Arylation with fluoroaryl halide nih.gov | Evaluate impact of electron-withdrawing groups and potential metabolic stability |

| Trifluoromethyl (-CF₃) | Direct Arylation with trifluoromethylaryl halide nih.gov | Explore effects of a strong electron-withdrawing and lipophilic group |

Introduction of Functional Groups at Other Indole Ring Positions

Functionalizing the indole core at positions other than N-1 and C-3 is crucial for fine-tuning the molecule's properties. Electrophilic substitution on the N-methylated indole ring can be directed to various positions of the benzene (B151609) portion of the heterocycle. Halogenation is a common first step to introduce a versatile handle for further modifications. For instance, halogenation of indole derivatives can provide precursors for subsequent palladium-catalyzed cross-coupling reactions to introduce alkyl, aryl, or other functional groups. nih.gov

Studies on related 3-phenyl-1H-indoles have shown that substituents can be introduced at the C-5 position, among others. For example, starting with a 5-methyl or 5-methoxy indole allows for the synthesis of analogues with substitution on the carbocyclic ring. nih.gov The introduction of a methyl group at the C-2 position has also been explored to understand steric effects near the core scaffold. mdpi.com

Common synthetic strategies include:

Halogenation : Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce chlorine or bromine atoms.

Nitration : Followed by reduction to introduce an amine group, which can be further functionalized.

Friedel-Crafts Acylation/Alkylation : To introduce acyl or alkyl groups, although regioselectivity can be a challenge.

Synthesis of Multi-Substituted this compound Derivatives

The synthesis of analogues with multiple substitutions combines the strategies from the preceding sections. This allows for the exploration of synergistic or antagonistic effects of different functional groups on biological activity. A common approach is to begin with a substituted starting material, such as a substituted aniline (B41778) or phenylhydrazine (B124118) in a Fischer indole synthesis, to build a functionalized indole core. nih.gov Subsequently, further modifications can be made at other positions.

For example, a synthetic route could begin with a 5-methoxyindole, which is then N-methylated. The resulting intermediate can then undergo a palladium-catalyzed C-3 arylation with a substituted aryl halide to yield a di-substituted analogue. nih.gov This sequential approach provides a high degree of control over the final structure. One-pot multi-component reactions are also being developed to increase synthetic efficiency. nih.gov

The following table outlines a representative synthetic sequence for a multi-substituted derivative.

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | N-Methylation | 5-Bromo-3-phenylindole | NaH, CH₃I | 5-Bromo-1-methyl-3-phenylindole |

| 2 | Suzuki Coupling | 5-Bromo-1-methyl-3-phenylindole | 4-Methoxyphenylboronic acid, Pd catalyst, Base | 5-(4-Methoxyphenyl)-1-methyl-3-phenylindole |

Conformational Analysis of Substituted Analogues

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Substituents on the this compound scaffold can significantly influence its preferred conformation by introducing steric hindrance or altering electronic interactions, which can, in turn, affect ring currents. mdpi.com The rotational barrier between the indole core and the C-3 phenyl ring is a key conformational parameter.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for conformational analysis in solution. mdpi.com NOESY experiments can detect through-space interactions between protons, providing evidence for their spatial proximity and helping to elucidate the molecule's folded state. Computational modeling and quantum mechanics (QM) calculations are often used in conjunction with experimental data to predict low-energy conformations and understand the factors governing the molecule's shape. nih.gov Changes in the chemical shifts of protons upon substitution can also provide clues about conformational changes and the influence of ring currents from aromatic systems. mdpi.com

Synthesis of Indole Ring-Fused Heterocyclic Systems

Creating fused-ring systems by building additional heterocyclic rings onto the this compound core leads to novel molecular architectures with potentially unique biological profiles. These strategies often involve intramolecular cyclization reactions. metu.edu.tr Palladium-catalyzed domino reactions are particularly effective for constructing fused tricyclic indoles. nih.govencyclopedia.pub

For example, a this compound derivative with an appropriately placed reactive group (e.g., an alkyne or an alkene) on the N-1 or C-2 position can undergo an intramolecular cyclization to form a new ring. nih.govorganic-chemistry.org A notable example is the synthesis of a 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(one), where a benzimidazole (B57391) ring is expanded to form a fused diazocinone ring system, linking it to the indole core. mdpi.com These complex scaffolds, such as dihydropyrido[1,2-a]indolones, are key skeletons in various biologically important compounds. datapdf.com Such intramolecular cyclizations can be promoted by transition metals or other reagents that facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.comorganic-chemistry.org

Emerging Research Directions and Future Perspectives in 1 Methyl 3 Phenylindole Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 1-methyl-3-phenylindole and its derivatives is a focal point of contemporary organic chemistry, with a significant emphasis on the development of highly efficient and selective catalytic systems. Researchers are moving beyond traditional methods to explore innovative catalysts that offer improved reaction rates, milder conditions, and greater sustainability.

Recent advancements have seen the successful application of heterogeneous base catalysts. For instance, a novel nanocomposite material combining polyaniline with graphitic carbon nitride (GCN) nanosheets has been developed. nih.gov This catalyst demonstrated exceptional properties in the synthesis of diverse indole (B1671886) derivatives. nih.gov Another approach involves the use of alkaline-functionalized chitosan (B1678972) as a recyclable heterogeneous base catalyst for the synthesis of 3-substituted indole derivatives through the condensation of indoles, aldehydes, and malononitrile (B47326) in ethanol (B145695) at room temperature. nih.gov

Homogeneous catalysis has also seen significant progress. Phosphotungstic acid has been identified as an efficient catalyst for the synthesis of 3-substituted indoles. nih.gov Furthermore, palladium-catalyzed reactions, such as the cascade C–N/Heck cross-coupling and Sonogashira reactions, have been employed for the one-pot synthesis of substituted azaindoles, a class of compounds structurally related to indoles. mdpi.com These methods often utilize ligands like XPhos to achieve high efficiency. mdpi.com The choice of catalyst and reaction conditions can be tailored to achieve specific substitutions on the indole ring.

The following table summarizes some of the novel catalytic systems being explored for the synthesis of indole derivatives:

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

| Heterogeneous Base Catalyst | Polyaniline-Graphitic Carbon Nitride (PGCN) | One-pot synthesis of indole-substituted 4H-chromenes | High efficiency, recyclability, green chemistry principles. nih.gov |

| Heterogeneous Base Catalyst | Alkaline-functionalized Chitosan | Synthesis of 3-substituted indoles | Recyclable, operates at room temperature. nih.gov |

| Homogeneous Acid Catalyst | Phosphotungstic Acid | Synthesis of 3-substituted indoles | High efficiency. nih.gov |

| Homogeneous Metal Catalyst | Palladium complexes (e.g., Pd2(dba)3/XPhos) | Cascade C–N/Heck cross-coupling, Sonogashira reactions | One-pot synthesis, access to complex derivatives. mdpi.com |

Applications in Materials Science and Optoelectronic Devices

The unique photophysical properties of the indole scaffold have prompted investigations into the applications of this compound and its derivatives in materials science and optoelectronics. While research on this compound itself is emerging, the broader class of phenylindoles has shown significant promise. For instance, the related compound 1-methyl-2-phenylindole (B182965) is recognized for its notable fluorescence, making it a valuable component in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). chemimpex.com

The ability of these compounds to act as building blocks for novel dyes and pigments is another area of active research. chemimpex.com The photoluminescent properties of indole derivatives are being harnessed to create new materials with tailored optical characteristics. For example, squaraine dyes incorporating indole moieties have been synthesized using green chemistry approaches, highlighting the potential for creating functional materials through environmentally friendly methods. tandfonline.com

The potential applications of this compound derivatives in this field are summarized below:

| Application Area | Potential Role of this compound Derivatives | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | As fluorescent materials in the emissive layer. | Strong fluorescence, chemical stability. chemimpex.com |

| Fluorescent Probes | For biological imaging and sensing applications. | High quantum yield, sensitivity to the local environment. chemimpex.com |

| Novel Dyes and Pigments | As core structures for new colorants. | Tunable absorption and emission spectra. chemimpex.com |

| Organic Solar Cells | As components in the active layer. | Potential for efficient charge separation and transport. chemimpex.com |

Green Chemistry Advancements in Synthesis and Derivatization

In line with the growing emphasis on sustainable chemical processes, significant efforts are being directed towards the development of green synthetic routes for this compound and its derivatives. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify product isolation. tandfonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. tandfonline.com Microwave irradiation can dramatically reduce reaction times and improve yields in various indole syntheses. tandfonline.com For example, the synthesis of 1,3,3-tri(1H-indol-3-yl)propan-1-one has been achieved in high yield using citrus lemon juice as a natural acid catalyst under microwave irradiation. tandfonline.com

Key green chemistry approaches for indole synthesis are highlighted in the following table:

| Green Chemistry Approach | Description | Example |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Rapid synthesis of squaraine dyes and other indole derivatives. tandfonline.com |

| Green Solvents | Replacement of volatile organic compounds with environmentally friendly alternatives. | Use of water and ionic liquids as reaction media. nih.govresearchgate.net |

| Biocatalysis and Natural Catalysts | Employment of enzymes or natural products as catalysts. | Use of citrus lemon juice as a catalyst in indole alkylation. tandfonline.com |

| Nanocatalysis | Utilization of catalysts at the nanoscale for enhanced activity and recyclability. | Application of a polyaniline-graphitic carbon nitride nanocomposite. nih.gov |

| Multicomponent Reactions | Combining three or more reactants in a single step to increase efficiency and reduce waste. | One-pot synthesis of structurally diverse C3-alkylated indole derivatives. rsc.org |

Advanced Mechanistic Investigations of Biological Interactions

Understanding the precise molecular mechanisms through which this compound and its analogs exert their biological effects is crucial for the development of new therapeutic agents. Advanced mechanistic investigations are underway to elucidate these interactions at a molecular level.

One area of focus is the interaction of indole derivatives with specific enzymes. For example, studies on N-phenylindole derivatives have identified polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis as a key target. nih.gov Crystallography studies have provided insights into the binding modes of these inhibitors within the active site of the Pks13 thioesterase (TE) domain, revealing crucial hydrogen bonding and hydrophobic interactions. nih.gov Such detailed structural information is invaluable for the rational design of more potent and selective inhibitors.

The proposed mechanism for the acid-catalyzed formation of 3,3-di(3-indolyl)-2-indolone, a related trisindoline structure, involves the initial formation of a 3-hydroxy-3-indolyl-2-indolone intermediate. nih.gov This is followed by the addition of a second indole molecule. nih.gov Understanding these reaction pathways is essential for controlling the synthesis of complex indole-containing molecules.

Exploration of New Pharmacological Targets (excluding clinical trials)

The structural scaffold of this compound is being explored for its potential to interact with a variety of pharmacological targets, leading to the discovery of novel therapeutic agents. Research is focused on identifying new biological targets and understanding the structure-activity relationships of these compounds.

A significant area of investigation is the development of new antitubercular agents. The indole scaffold has been identified in compounds with activity against Mycobacterium tuberculosis (Mtb). mdpi.com Synthetic 3-phenyl-1H-indole derivatives have been evaluated for their in vitro inhibitory activity against Mtb growth, with some compounds showing activity against multidrug-resistant strains. mdpi.commdpi.com

Polyketide synthase 13 (Pks13), an enzyme essential for the survival of Mtb, has emerged as an attractive target for new anti-TB drugs. nih.gov Structure-guided design has led to the synthesis of N-phenylindole derivatives that exhibit potent activity against Mtb H37Rv. nih.gov Thermal stability analysis has confirmed that these compounds bind with high affinity to the Pks13-TE domain. nih.gov

The following table summarizes some of the emerging pharmacological targets for indole derivatives:

| Pharmacological Target | Therapeutic Area | Example Indole Derivatives |

| Mycobacterium tuberculosis | Infectious Diseases (Tuberculosis) | 3-Phenyl-1H-indoles, N-phenylindoles. nih.govmdpi.com |

| Polyketide synthase 13 (Pks13) | Infectious Diseases (Tuberculosis) | N-phenylindole derivatives. nih.gov |

| Histone Demethylases | Oncology | Methylstat (a compound with a different core structure, but identified through screening that could inspire indole-based designs). mdpi.com |

Integration of Machine Learning and AI in Indole Derivative Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery, and the design of indole derivatives is no exception. These computational tools are being employed to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their pharmacokinetic properties. nih.gov

AI and ML algorithms can be used to screen vast virtual libraries of indole derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov Structure-based methods, which require the 3D structure of the target, are particularly powerful in this regard. nih.gov ML algorithms such as random forests, support vector machines, and neural networks can be used to develop scoring functions that more accurately predict the binding affinity of a ligand to its target. nih.gov

Generative models, a type of AI, are being used for de novo drug design, where new molecular structures are created from scratch. nih.gov These models can be trained on large datasets of known molecules and their properties to generate novel indole derivatives with desired characteristics. nih.gov Furthermore, AI and ML are being applied to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of drug candidates at an early stage of the discovery process, reducing the risk of late-stage failures. nih.gov

The application of AI and ML in indole derivative design is multifaceted:

| AI/ML Application | Description | Impact on Indole Derivative Design |

| Virtual Screening | High-throughput computational screening of compound libraries. | Rapid identification of potential hit compounds. nih.gov |

| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Creation of new indole derivatives with optimized activity and properties. nih.gov |

| ADME/T Prediction | Prediction of pharmacokinetic and toxicological properties. | Early-stage filtering of candidates with poor drug-like properties. nih.gov |

| QSAR Modeling | Quantitative Structure-Activity Relationship modeling to correlate chemical structure with biological activity. | Guiding the optimization of lead compounds. |

Q & A

Q. How can in situ spectroscopic techniques monitor the real-time degradation of this compound in environmental matrices?

- Methodological Answer : Use UV-Vis or Raman spectroscopy coupled with flow reactors to track degradation kinetics. Compare oxidative pathways (e.g., ozonation vs. photolysis). Validate intermediates via high-resolution mass spectrometry (HRMS) and propose degradation mechanisms using computational tools .

Guidance for Data Analysis and Reproducibility

- Data Contradiction Analysis : Cross-validate conflicting results by repeating experiments with traceable reference standards (e.g., NIST-certified compounds). Document all variables (e.g., solvent purity, instrument calibration) to isolate discrepancies .

- Reproducibility Best Practices : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., NMR FID files) in repositories like Zenodo. Include step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.